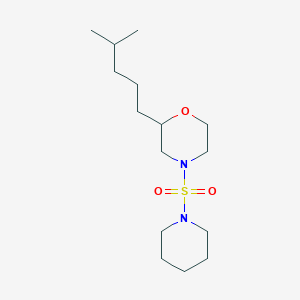
2-(4-methylpentyl)-4-(1-piperidinylsulfonyl)morpholine
Übersicht
Beschreibung
2-(4-methylpentyl)-4-(1-piperidinylsulfonyl)morpholine, also known as MPSP, is a chemical compound that has gained attention in the field of scientific research due to its potential applications as a pharmacological tool. MPSP is a morpholine-based compound that belongs to the class of sulfonamide derivatives. It has been found to have various biochemical and physiological effects, making it a promising candidate for further investigation.
Wirkmechanismus
The mechanism of action of 2-(4-methylpentyl)-4-(1-piperidinylsulfonyl)morpholine involves the inhibition of CAIX, which is a zinc metalloenzyme that catalyzes the reversible hydration of carbon dioxide to bicarbonate and protons. The inhibition of CAIX by 2-(4-methylpentyl)-4-(1-piperidinylsulfonyl)morpholine results in the reduction of extracellular acidity, which is a hallmark of cancer cells. This reduction in acidity leads to the inhibition of cancer cell growth and survival.
Biochemical and Physiological Effects
2-(4-methylpentyl)-4-(1-piperidinylsulfonyl)morpholine has been found to have various biochemical and physiological effects. It has been shown to inhibit the growth and survival of cancer cells by reducing extracellular acidity. Additionally, 2-(4-methylpentyl)-4-(1-piperidinylsulfonyl)morpholine has been found to have anti-inflammatory and analgesic effects, making it a potential candidate for the development of drugs for the treatment of pain and inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 2-(4-methylpentyl)-4-(1-piperidinylsulfonyl)morpholine in lab experiments is its specificity towards CAIX. This specificity makes it a useful tool for studying the role of CAIX in cancer cell growth and survival. However, one of the limitations of using 2-(4-methylpentyl)-4-(1-piperidinylsulfonyl)morpholine is its potential toxicity towards normal cells, which can limit its use in vivo.
Zukünftige Richtungen
There are several future directions for the research on 2-(4-methylpentyl)-4-(1-piperidinylsulfonyl)morpholine. One direction is the development of more potent and selective inhibitors of CAIX based on the structure of 2-(4-methylpentyl)-4-(1-piperidinylsulfonyl)morpholine. Another direction is the investigation of the potential use of 2-(4-methylpentyl)-4-(1-piperidinylsulfonyl)morpholine as a pharmacological tool for the treatment of pain and inflammation. Additionally, the use of 2-(4-methylpentyl)-4-(1-piperidinylsulfonyl)morpholine in combination with other anticancer drugs for the treatment of cancer is an area of future research.
Wissenschaftliche Forschungsanwendungen
2-(4-methylpentyl)-4-(1-piperidinylsulfonyl)morpholine has been used in various scientific research studies due to its potential pharmacological applications. It has been found to be a potent inhibitor of carbonic anhydrase IX (CAIX), which is overexpressed in various types of cancer cells. Inhibition of CAIX has been shown to reduce the growth and survival of cancer cells, making 2-(4-methylpentyl)-4-(1-piperidinylsulfonyl)morpholine a promising candidate for the development of anticancer drugs.
Eigenschaften
IUPAC Name |
2-(4-methylpentyl)-4-piperidin-1-ylsulfonylmorpholine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H30N2O3S/c1-14(2)7-6-8-15-13-17(11-12-20-15)21(18,19)16-9-4-3-5-10-16/h14-15H,3-13H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OECDPJLAAAPYMD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCC1CN(CCO1)S(=O)(=O)N2CCCCC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H30N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-(3-{[4-(4-methylphenyl)-1H-1,2,3-triazol-1-yl]methyl}-1-piperidinyl)-1,3-propanediol trifluoroacetate (salt)](/img/structure/B3810529.png)
![5-(2-fluorophenyl)-N-[4-(4-morpholinyl)benzyl]-1,2,4-triazin-3-amine](/img/structure/B3810538.png)
![(3S*,4S*)-1-[(1-methyl-1H-imidazol-5-yl)methyl]-4-(2-naphthyl)piperidin-3-ol](/img/structure/B3810545.png)
![4-(2-amino-2-oxoethoxy)-N-methyl-N-[(1R)-1-(1-naphthyl)ethyl]benzamide](/img/structure/B3810552.png)
![3-phenyl-N-({1-[4-(1H-pyrazol-1-yl)benzyl]-3-piperidinyl}methyl)propanamide](/img/structure/B3810553.png)
![5-[(2-hydroxyphenyl)acetyl]-N-phenyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B3810564.png)
![2-(2-furyl)-2-oxo-N-[5-oxo-1-(3-phenylpropyl)-3-pyrrolidinyl]acetamide](/img/structure/B3810569.png)
![(3S*,4S*)-4-(4-fluorophenyl)-1-[2-(1H-pyrazol-1-ylmethyl)benzyl]piperidin-3-ol](/img/structure/B3810574.png)
![7-[(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-7-yl)carbonyl]-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-3-carboxamide](/img/structure/B3810580.png)
![[3-(2-phenoxyethyl)-1-(4,4,4-trifluorobutyl)-3-piperidinyl]methanol](/img/structure/B3810586.png)
![2-{[4-(4-benzyl-1H-1,2,3-triazol-1-yl)-1-piperidinyl]methyl}phenol](/img/structure/B3810589.png)
![N-methyl-N-{[2-(methylamino)pyrimidin-5-yl]methyl}-5-[(methylthio)methyl]-2-furamide](/img/structure/B3810591.png)
![N-[3-(4-methyl-1,3-thiazol-5-yl)propyl]-1-[2-(4-morpholinyl)ethyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B3810599.png)
